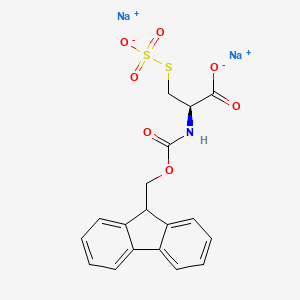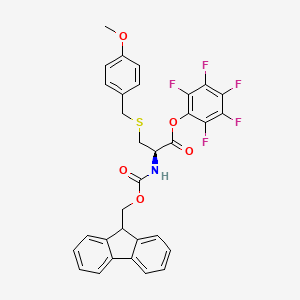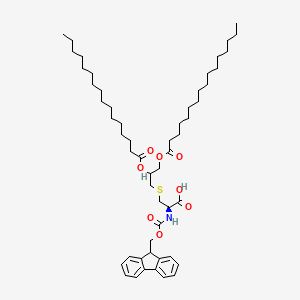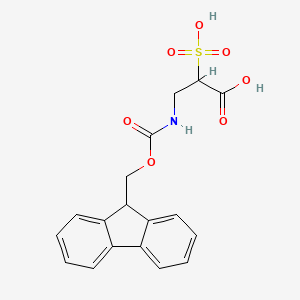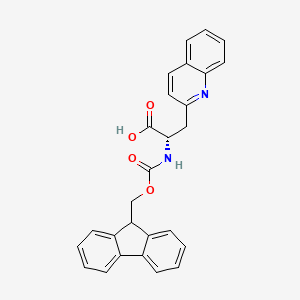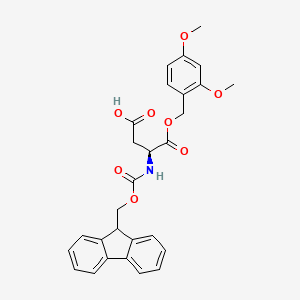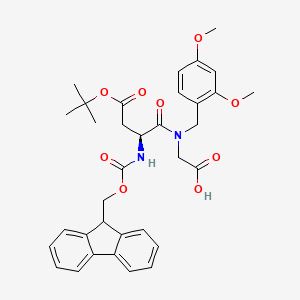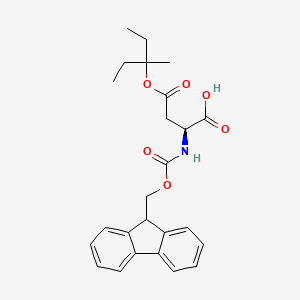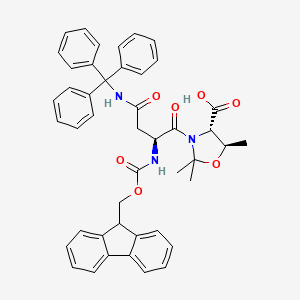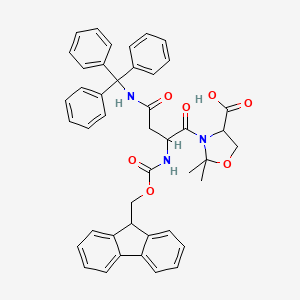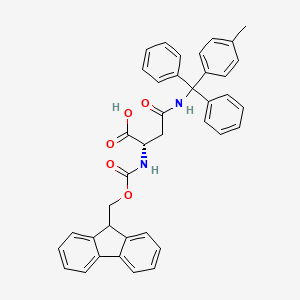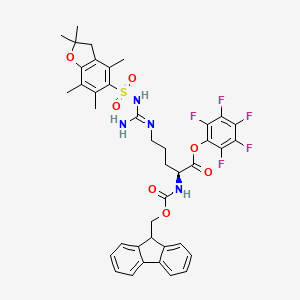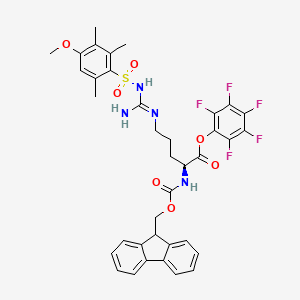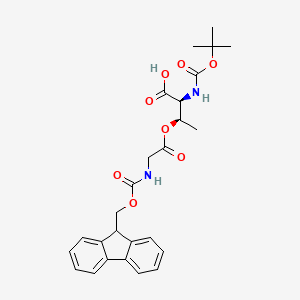
Boc-Thr(Gly-Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-butyloxycarbonyl-threonine(glycine-9-fluorenylmethyloxycarbonyl)-hydroxide is a protected peptide used in solid-phase peptide synthesis. It contains two protecting groups: tert-butyloxycarbonyl and 9-fluorenylmethyloxycarbonyl, which safeguard the amino and hydroxyl groups during synthesis. This compound is crucial in the stepwise construction of peptides, ensuring that specific reactions occur without unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyloxycarbonyl-threonine(glycine-9-fluorenylmethyloxycarbonyl)-hydroxide typically involves the following steps:
Protection of Threonine: Threonine is first protected by reacting it with tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.
Coupling with Glycine: The protected threonine is then coupled with glycine, which is protected by 9-fluorenylmethyloxycarbonyl. This coupling is usually facilitated by a coupling reagent such as dicyclohexylcarbodiimide.
Purification: The final product is purified using techniques like chromatography to remove any impurities.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis allows for the easy removal of excess reagents and by-products, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The compound undergoes deprotection reactions to remove the protecting groups. For example, tert-butyloxycarbonyl can be removed using trifluoroacetic acid, while 9-fluorenylmethyloxycarbonyl is removed using piperidine.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for tert-butyloxycarbonyl and piperidine for 9-fluorenylmethyloxycarbonyl.
Coupling: Dicyclohexylcarbodiimide or other carbodiimides for peptide bond formation.
Major Products:
Deprotected Peptide: The removal of protecting groups yields the free peptide.
Extended Peptide Chains: Coupling reactions extend the peptide chain by adding more amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides for research and therapeutic purposes.
Biology:
Protein Studies: Helps in the study of protein structure and function by allowing the synthesis of specific peptide sequences.
Medicine:
Drug Development: Used in the development of peptide-based drugs, which can target specific proteins or pathways in the body.
Industry:
Mechanism of Action
The compound functions by protecting specific functional groups during peptide synthesis. The tert-butyloxycarbonyl group protects the amino group, while the 9-fluorenylmethyloxycarbonyl group protects the hydroxyl group. These protecting groups prevent unwanted reactions, ensuring that the desired peptide bonds form correctly. The protecting groups are removed at specific stages to allow further reactions to occur .
Comparison with Similar Compounds
- tert-butyloxycarbonyl-alanine(9-fluorenylmethyloxycarbonyl)-hydroxide
- tert-butyloxycarbonyl-serine(9-fluorenylmethyloxycarbonyl)-hydroxide
Uniqueness:
- Specificity: The combination of threonine and glycine with these protecting groups offers unique reactivity and selectivity in peptide synthesis.
- Versatility: It can be used in various peptide synthesis protocols, making it a versatile tool in both research and industrial settings.
Properties
IUPAC Name |
(2S,3R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-15(22(23(30)31)28-25(33)36-26(2,3)4)35-21(29)13-27-24(32)34-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,30,31)/t15-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRTXLMOZHWXCJ-QRQCRPRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
